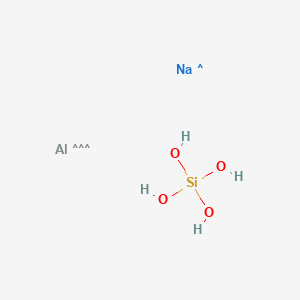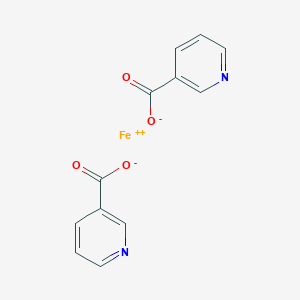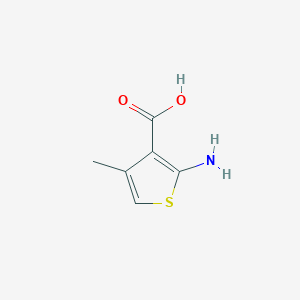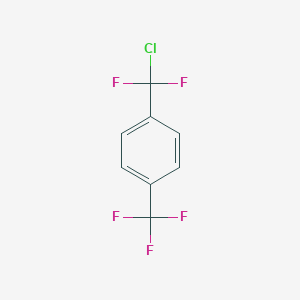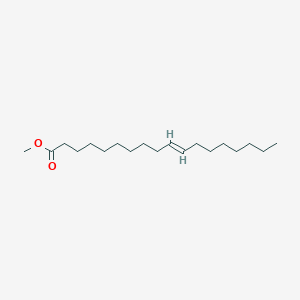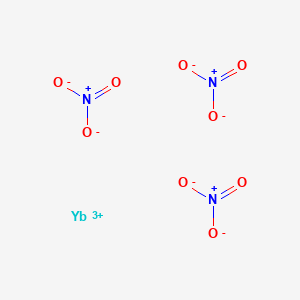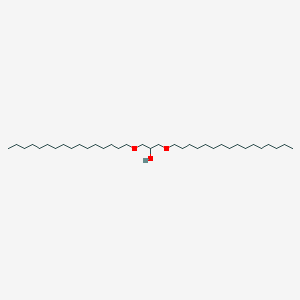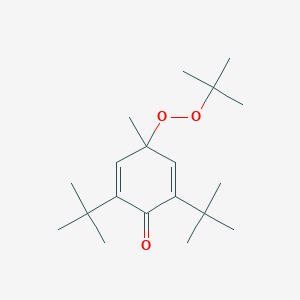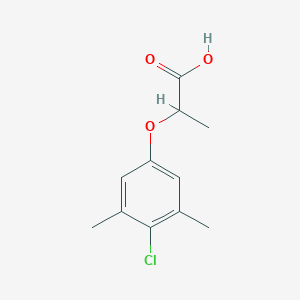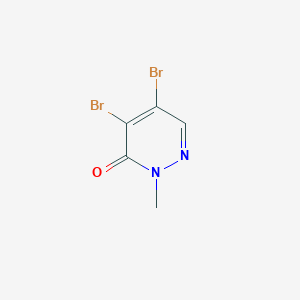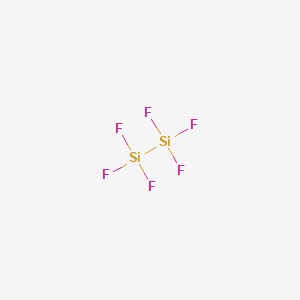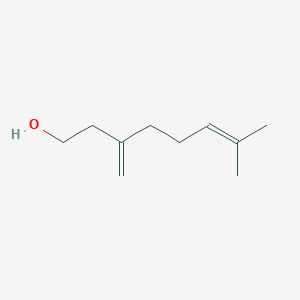
Oxyde de fer et de cuivre
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper iron oxide, also known as cupric ferrite, is a mixed metal oxide with the chemical formula CuFe₂O₄. This compound is part of the spinel group and exhibits interesting magnetic and catalytic properties. It is commonly used in various industrial applications due to its stability and reactivity.
Applications De Recherche Scientifique
Copper iron oxide has a wide range of scientific research applications, including:
Magnetic Materials: Due to its magnetic properties, copper iron oxide is used in the production of magnetic storage devices and sensors.
Biomedical Applications:
Environmental Remediation: Copper iron oxide is used in the removal of pollutants from water and air due to its catalytic and adsorptive properties.
Mécanisme D'action
Target of Action
Copper Iron Oxide, also known as CuFe2O4, is a type of inverse spinel where copper substitutes some of the iron cations in the structure . The primary targets of CuFe2O4 are the octahedral sites in the structure where copper (Cu2+) ions are located . Iron (Fe2+ and Fe3+) ions are split between the octahedral and tetrahedral sites in the structure .
Mode of Action
CuFe2O4 interacts with its targets primarily through its magnetic properties . The compound has been characterized as a superparamagnetic material with saturated magnetization . The interaction of CuFe2O4 with its targets results in changes in the magnetic properties of the system, which are correlated with the size of the particles .
Biochemical Pathways
CuFe2O4 affects several biochemical pathways. It plays a key role in the oxidation of carbon monoxide (CO) and the removal of nitrogen oxides (NOx) . During the CO oxidation process, CO effectively adsorbs on the reactive substrates, reacting with lattice oxygen to produce CO2 and oxygen vacancies . In the reaction of CO+NO on CuFe2O4, NO adsorbs on the surface with double oxygen vacancy to form N2O2 intermediate, then reacts to produce N2 and fill the oxygen vacancy .
Result of Action
The action of CuFe2O4 results in several molecular and cellular effects. For instance, it has been found to be effective in the degradation of organic dyes and the reduction of hexavalent chromium (Cr (VI)) under visible light . The compound can degrade 55.4% of total organic dye after 1440 min of the model dye .
Action Environment
The action, efficacy, and stability of CuFe2O4 can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be improved in an oxygen-enriched environment . It’s important to note that the compound should be handled in a well-ventilated environment to avoid the production of toxic gases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper iron oxide can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing copper oxide and iron oxide powders, followed by heating at high temperatures (around 1000°C) to form the desired compound.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain copper iron oxide.
Industrial Production Methods: Industrial production of copper iron oxide typically involves the solid-state reaction method due to its simplicity and scalability. The raw materials, copper oxide and iron oxide, are readily available and cost-effective, making this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Copper iron oxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper iron oxide can participate in redox reactions, where it can be reduced to metallic copper and iron oxides.
Substitution Reactions: It can undergo substitution reactions with other metal ions, leading to the formation of different mixed metal oxides.
Common Reagents and Conditions:
Oxidation-Reduction Reactions: Common reagents include hydrogen gas and carbon monoxide, which can reduce copper iron oxide at high temperatures.
Substitution Reactions: Metal salts such as cobalt chloride or nickel nitrate can be used in substitution reactions under controlled conditions.
Major Products Formed:
Reduction Reactions: The major products include metallic copper and iron oxides.
Substitution Reactions: The products are mixed metal oxides with varying compositions depending on the substituting metal.
Comparaison Avec Des Composés Similaires
Cobalt Iron Oxide (CoFe₂O₄): Similar to copper iron oxide, cobalt iron oxide is a spinel ferrite with magnetic properties.
Nickel Iron Oxide (NiFe₂O₄): This compound also belongs to the spinel group and has magnetic properties.
Uniqueness of Copper Iron Oxide: Copper iron oxide is unique due to its combination of catalytic and magnetic properties. It offers a balance between reactivity and stability, making it suitable for a wide range of applications. Additionally, its relatively low cost and availability make it an attractive material for industrial and research purposes .
Propriétés
Numéro CAS |
12018-79-0 |
|---|---|
Formule moléculaire |
CuFeO |
Poids moléculaire |
135.39 g/mol |
Nom IUPAC |
copper;oxido(oxo)iron |
InChI |
InChI=1S/Cu.Fe.O |
Clé InChI |
IQKLAEINENLGAG-UHFFFAOYSA-N |
SMILES |
[O-][Fe]=O.[O-][Fe]=O.[Cu+2] |
SMILES canonique |
[O].[Fe].[Cu] |
Key on ui other cas no. |
37220-43-2 |
Synonymes |
copper iron oxide CuFe2O4 cuprospinel |
Origine du produit |
United States |
Q1: What is the molecular formula and weight of copper iron oxide?
A1: Copper iron oxide, specifically referring to the copper(II) ferrite form, has the molecular formula CuFe₂O₄. Its molecular weight is approximately 239.23 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize CuFe₂O₄?
A2: Researchers utilize various techniques to analyze CuFe₂O₄, including:
- X-ray Diffraction (XRD): XRD helps determine the crystal structure and phase purity of CuFe₂O₄. [, , , , , , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and surface features of CuFe₂O₄. [, , , , , , , , ]
- Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging, revealing details about the size, shape, and arrangement of nanoparticles. [, , , , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition and chemical states of copper and iron within CuFe₂O₄. [, , , , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and chemical bonds present in CuFe₂O₄. [, , , , ]
- Raman Spectroscopy: Provides complementary information to FTIR, particularly useful for studying the vibrational modes of metal oxides. [, , ]
Q3: How does the Jahn-Teller effect influence the crystal structure of CuFe₂O₄?
A3: CuFe₂O₄ exhibits a tetragonal crystal structure due to the Jahn-Teller distortion caused by the presence of Cu²⁺ ions. This distortion affects its magnetic properties and electrical conductivity. [, ]
Q4: How does the synthesis method impact the properties of CuFe₂O₄?
A4: Various synthesis methods, including co-precipitation, sol-gel, and hydrothermal methods, can significantly influence the particle size, morphology, and ultimately the properties of CuFe₂O₄. [, , , , , , , ]
Q5: What are the key catalytic applications of copper iron oxide?
A5: CuFe₂O₄ demonstrates promising catalytic activity in various reactions, including:
- Thermal Decomposition of Ammonium Nitrate: CuFe₂O₄ nanoparticles, particularly when supported on graphene oxide, significantly lower the decomposition temperature of ammonium nitrate. []
- Photocatalysis: CuFe₂O₄-based materials, with their suitable band gap energy, show potential for applications like photocatalytic degradation of pollutants under visible light. [, , ]
- Water-Gas Shift Reaction: CuFe₂O₄-based catalysts are being explored for the water-gas shift reaction, which is crucial for hydrogen production. [, ]
- Electrocatalysis: Research explores the potential of CuFe₂O₄-based materials as electrocatalysts for reactions like CO₂ reduction, showing promising selectivity towards valuable products like methane and formic acid. [, ]
Q6: How does the presence of dopants or promoters affect the catalytic activity of CuFe₂O₄?
A6: Incorporating dopants like cerium or aluminum can significantly influence the structure, stability, and catalytic performance of CuFe₂O₄-based catalysts. [, ]
Q7: Are there any examples of CuFe₂O₄ being used in organic synthesis?
A7: Yes, chitosan-stabilized CuFe₂O₄ nanocomposites have proven to be efficient and recyclable heterogeneous catalysts for the azide-alkyne cycloaddition, commonly known as the "click" reaction. [, ]
Q8: How does the performance of CuFe₂O₄ compare to other catalysts for specific applications?
A8: CuFe₂O₄ often presents a cost-effective alternative to precious metal catalysts in certain applications. For example, in the hydrogenation of 5-hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan, CuFe₂O₄/AC exhibits comparable or even superior activity to noble metal-based catalysts. [] Additionally, CuFe₂O₄-based photocatalysts demonstrate promising activity in CO2 reduction, achieving solar-to-formate energy conversion efficiencies comparable to natural photosynthesis. [, ]
Q9: What are the potential applications of CuFe₂O₄ in sensors?
A9: Due to its unique electrochemical properties, CuFe₂O₄ is being explored for sensor development. For instance, researchers are investigating its potential for sensitive and selective detection of creatinine in biological fluids. []
Q10: What are the environmental implications of using CuFe₂O₄?
A10: While CuFe₂O₄ itself is considered relatively environmentally benign, the overall environmental impact depends on its synthesis, use, and disposal. Research is ongoing to develop sustainable synthesis methods and explore strategies for recycling and waste management to minimize any potential negative impacts. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


